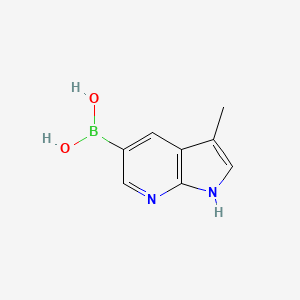

3-Methyl-7-azaindole-5-boronic acid

Description

3-Methyl-7-azaindole-5-boronic acid (CAS: 1111637-95-6; alternative CAS: 1454301-64-4, likely due to database discrepancies) is a heterocyclic boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol. It belongs to the 7-azaindole family, characterized by a fused pyrrole-pyridine ring system. The compound features a boronic acid (-B(OH)₂) group at the 5-position and a methyl substituent at the 3-position, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its purity is typically ≥95%, though commercial availability is noted as discontinued.

Properties

IUPAC Name |

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYMXXCGNAOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NC=C2C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

7-Azaindole Derivatives with Halogen Substituents

These halogenated derivatives are often intermediates in drug synthesis, where the halogen atom facilitates further functionalization via cross-coupling. However, their reactivity differs significantly: halogen substituents enable Buchwald-Hartwig aminations or Ullmann couplings, whereas boronic acids are tailored for Suzuki reactions.

Boronic Acid-Containing Azaindoles and Pyridines

- 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS: 1111637-95-6): This protected form of the boronic acid (molecular weight: 258.12 g/mol) enhances stability for storage and handling. The pinacol ester group (C₆H₁₂O₂) replaces the labile -B(OH)₂, reducing hydrolysis sensitivity.

- 6-(BOC-Methylamino)pyridine-3-boronic acid (CAS: 1218790-80-7): A pyridine-based boronic acid with a tert-butoxycarbonyl (BOC)-protected amine. Unlike 7-azaindoles, pyridine derivatives exhibit distinct electronic properties, influencing their reactivity in cross-coupling and drug-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.